molecular formula C17H26N2O B5717007 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine

1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine

Cat. No. B5717007
M. Wt: 274.4 g/mol
InChI Key: JNJYTGUSGHCORC-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and proteins involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells and prevent the formation of beta-amyloid plaques in Alzheimer's disease. In vivo studies have shown that the compound can reduce tumor growth and improve cognitive function in animal models of disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments include its high potency and selectivity, which makes it an ideal candidate for drug discovery and development. However, the limitations of using the compound include its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in humans, and its safety and efficacy have not been fully established.

Future Directions

Several future directions for research on 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine can be identified. These include:
1. Further studies on the mechanism of action of the compound to better understand its activity against various diseases.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Evaluation of the safety and efficacy of the compound in human clinical trials.
4. Investigation of the potential of the compound in combination therapy with other drugs.
5. Development of new formulations of the compound to improve its solubility and bioavailability.
Conclusion
In conclusion, 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine is a promising compound with potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 3-methylbenzylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be further purified using column chromatography. This synthesis method has been reported in several scientific articles and has been successfully used to obtain high yields of the compound.

Scientific Research Applications

1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential applications in drug discovery and development. Several studies have reported its activity against various diseases such as cancer, Alzheimer's, and Parkinson's. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been reported to have neuroprotective effects and can prevent the formation of beta-amyloid plaques in Alzheimer's disease.

properties

IUPAC Name

3-methyl-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-14(2)11-17(20)19-9-7-18(8-10-19)13-16-6-4-5-15(3)12-16/h4-6,12,14H,7-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJYTGUSGHCORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5933382

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